methanone](/img/structure/B14963878.png)
[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety and a pyridine carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with a piperazine derivative under specific conditions to form the benzothiazole ring. The pyridine carbonyl group is then introduced through a subsequent reaction with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine-3-carbonyl chloride in the presence of triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific biological context and target .
類似化合物との比較
Similar Compounds
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which have similar piperazine moieties and are used in various therapeutic applications.
Uniqueness
3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is unique due to its specific combination of a benzothiazole ring, piperazine moiety, and pyridine carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
分子式 |
C17H16N4OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H16N4OS/c22-17(13-4-3-7-18-12-13)21-10-8-20(9-11-21)16-14-5-1-2-6-15(14)23-19-16/h1-7,12H,8-11H2 |
InChIキー |
JLGHCUUDKDDTTA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963800.png)
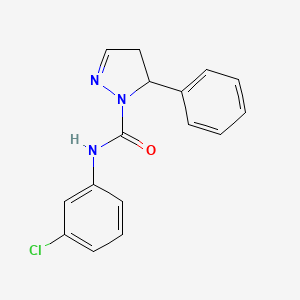
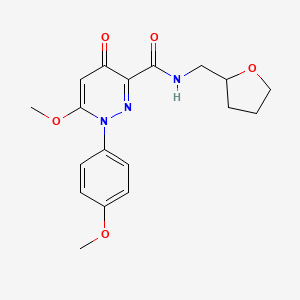
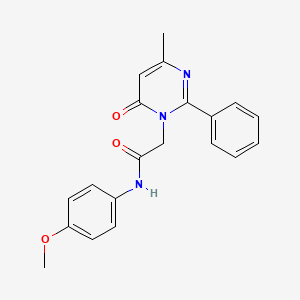
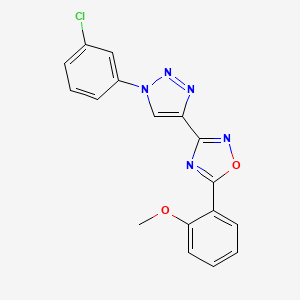
![4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B14963847.png)
![2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14963853.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963861.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B14963864.png)
![4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14963881.png)
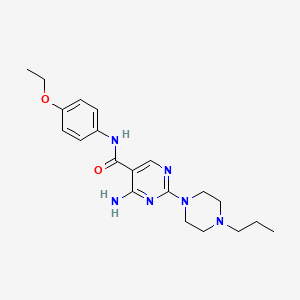

![N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963898.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14963908.png)
